molecular formula C4H6N4O2 B12875442 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide CAS No. 395662-74-5

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide

Cat. No.: B12875442
CAS No.: 395662-74-5
M. Wt: 142.12 g/mol
InChI Key: GDVRHFTYFXLDEU-UHFFFAOYSA-N
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Description

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to obtain the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide stands out due to its specific hydrazide functional group, which imparts unique reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .

Properties

CAS No.

395662-74-5

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-oxo-1,4-dihydropyrazole-4-carbohydrazide

InChI

InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1-2H,5H2,(H,7,9)(H,8,10)

InChI Key

GDVRHFTYFXLDEU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1C(=O)NN

Origin of Product

United States

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